5-bromo-2-(2-hydroxyethoxy)benzamide
CAS No.: 63887-00-3
Cat. No.: VC18688256
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63887-00-3 |
|---|---|
| Molecular Formula | C9H10BrNO3 |
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | 5-bromo-2-(2-hydroxyethoxy)benzamide |
| Standard InChI | InChI=1S/C9H10BrNO3/c10-6-1-2-8(14-4-3-12)7(5-6)9(11)13/h1-2,5,12H,3-4H2,(H2,11,13) |
| Standard InChI Key | DKPDJFHVGNUHSL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)N)OCCO |
Introduction
Structural and Molecular Characteristics
Chemical Identity
5-Bromo-2-(2-hydroxyethoxy)benzamide belongs to the benzamide family, characterized by a benzamide core modified with a bromine atom at the 5-position and a 2-hydroxyethoxy group at the 2-position. The hydroxyethoxy moiety () introduces polarity, potentially enhancing solubility in aqueous environments compared to simpler brominated benzamides .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 63887-00-3 |
| Molecular Formula | |
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | 5-bromo-2-(2-hydroxyethoxy)benzamide |
| SMILES | C1=CC(=C(C=C1Br)C(=O)N)OCCO |
| InChIKey | DKPDJFHVGNUHSL-UHFFFAOYSA-N |
Synthesis and Preparation
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Amidation of 5-bromo-2-hydroxybenzoic acid | NH, DCC, DMAP, DMF | 70–85% |
| 2 | O-Alkylation with 2-chloroethanol | KCO, DMF, 60°C | 50–65% |
*Theoretical yields based on analogous reactions .
Challenges and Optimization
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Regioselectivity: Competing alkylation at the amide nitrogen may occur, necessitating protective groups or selective conditions .
-
Purification: The polar hydroxyethoxy group complicates crystallization; silica gel chromatography or HPLC may be required.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water due to the hydroxyethoxy group .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions, especially at elevated temperatures .
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.8 (estimated) |
| Melting Point | 180–190°C (decomposition) |
| pKa (Hydroxyl) | ~10.5 |
Recent Research and Future Directions
Antimicrobial Studies
While 5-bromo-2-(2-hydroxyethoxy)benzamide itself is understudied, analogs like N-(benzyl carbamothioyl)-2-hydroxybenzamides exhibit broad-spectrum activity against Bacillus subtilis (MIC 12.5 µg/mL) and Mycobacterium chlorophenolicum (MIC 25 µg/mL) . Structural modifications to the hydroxyethoxy chain could modulate target binding.
Synthetic Chemistry Opportunities
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